

Understanding the In Vivo Bioavailability of NIBR-LTSi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

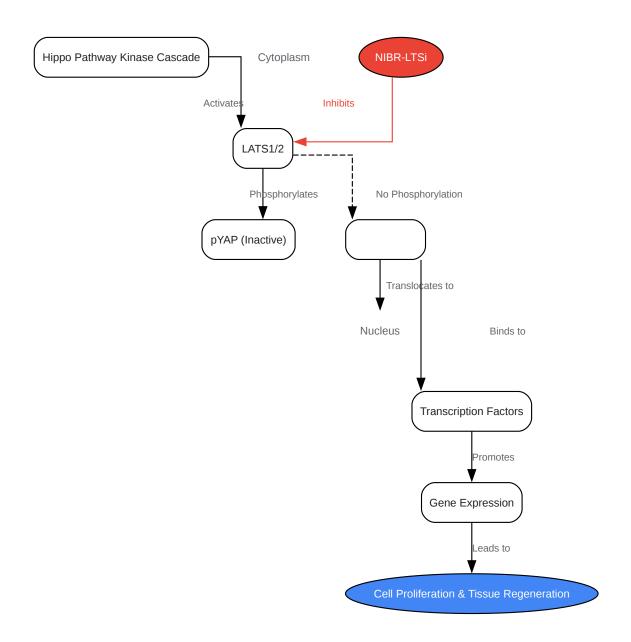
NIBR-LTSi is a selective and orally active small-molecule inhibitor of Large Tumor Suppressor Kinase (LATS) 1 and 2.[1][2] By inhibiting LATS kinases, NIBR-LTSi activates the downstream effector Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway.[1][2] This pathway is crucial in regulating organ size, cell proliferation, and tissue regeneration. The ability of NIBR-LTSi to agonize YAP signaling makes it a valuable tool for in vivo studies aimed at promoting tissue repair and regeneration, particularly in models of liver regeneration.[1][2] This technical guide provides a comprehensive overview of the available information on the bioavailability of NIBR-LTSi for in vivo research, based on publicly accessible data.

Core Concept: The Hippo-YAP Signaling Pathway and NIBR-LTSi's Mechanism of Action

The Hippo pathway is a critical signaling cascade that controls tissue growth by regulating cell proliferation and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. **NIBR-LTSi** inhibits the LATS kinases, which are responsible for this phosphorylation. Consequently, unphosphorylated YAP can translocate to the nucleus, where it



binds to transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis.



Click to download full resolution via product page



Figure 1: Mechanism of action of NIBR-LTSi in the Hippo-YAP signaling pathway.

In Vivo Bioavailability and Pharmacokinetics of NIBR-LTSi

Publicly available research indicates that **NIBR-LTSi** possesses good oral bioavailability, making it suitable for in vivo studies.[1][2][3][4] Studies in mouse models of partial hepatectomy have utilized oral administration of **NIBR-LTSi** at doses ranging from 30 to 100 mg/kg. While the specific quantitative pharmacokinetic parameters are detailed within the full-text scientific publications, the abstracts confirm its oral activity. The pharmacokinetic profile of **NIBR-LTSi** has been described as comparable to other recently developed LATS inhibitors.

For a comprehensive understanding, accessing the primary literature, particularly the 2024 publication by Namoto and colleagues in Cell Stem Cell, is essential. The following table summarizes the key pharmacokinetic parameters that are typically evaluated in such studies.

Table 1: Key Pharmacokinetic Parameters for NIBR-LTSi in In Vivo Studies

Parameter	Description	Reported Value (in mice)
Cmax	Maximum (or peak) serum concentration that a drug achieves.	Data available in primary literature
Tmax	Time at which the Cmax is observed.	Data available in primary literature
AUC	Area under the curve; the total exposure to a drug over time.	Data available in primary literature
t½	Half-life; the time required for the drug concentration to reduce by half.	Data available in primary literature
F%	Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation.	"Good" - specific value in primary literature

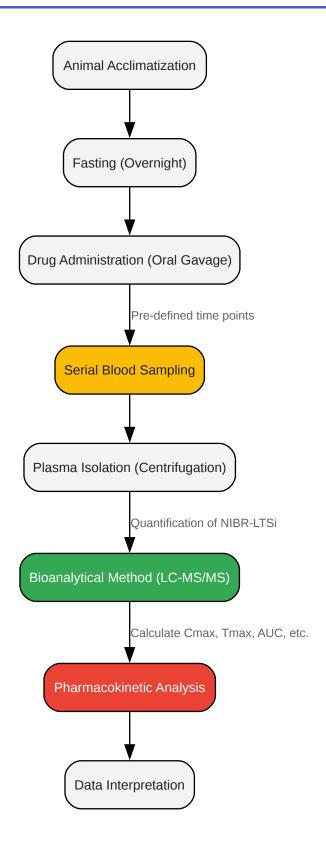


Note: The specific values for these parameters are contained within the full-text research articles and their supplementary materials.

Experimental Protocols for In Vivo Bioavailability Studies

The following is a generalized experimental workflow for assessing the oral bioavailability of a compound like **NIBR-LTSi** in a preclinical model, such as mice. The precise details of the protocol, including vehicle formulation, blood sampling time points, and analytical methods, would be specified in the materials and methods section of the primary research publication.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NIBR-LTSi is a selective LATS kinase inhibitor activating YAP signaling and expanding tissue stem cells in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIBR-LTSi is a selective LATS kinase inhibitor activating YAP signaling and expanding tissue stem cells in vitro and in vivo. OAK Open Access Archive [oak.novartis.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. tianliangsunlab.com [tianliangsunlab.com]
- To cite this document: BenchChem. [Understanding the In Vivo Bioavailability of NIBR-LTSi: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603443#understanding-the-bioavailability-of-nibr-ltsi-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com